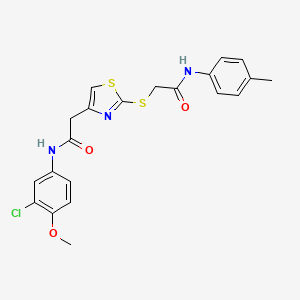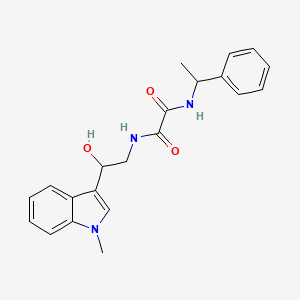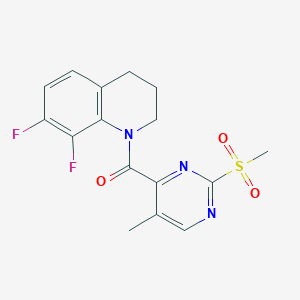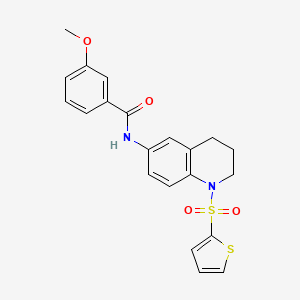
4-tert-butyl-N-(4-chlorophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-(4-chlorophenyl)benzamide is a chemical compound with the linear formula C17H18ClNO . It has a molecular weight of 287.792 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 4-tert-butyl-N-(4-chlorophenyl)benzamide is represented by the linear formula C17H18ClNO . This indicates that the molecule is composed of 17 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom .Aplicaciones Científicas De Investigación
1. Synthesis and Properties of Ortho-linked Polyamides
- Overview: Utilizing 4-tert-butylcatechol derivatives, specifically 4-tert-butyl-N-(4-chlorophenyl)benzamide, a study by Hsiao et al. (2000) involved synthesizing new polyamides with flexible main-chain ether linkages and ortho-phenylene units. These polyamides demonstrated noncrystalline properties, high solubility in polar solvents, and the ability to form transparent, flexible films. They showed high thermal stability, with glass transition temperatures mostly above 200°C and significant weight loss temperatures in nitrogen or air exceeding 480°C (Hsiao, Yang, & Chen, 2000).
2. High Tg and High Organosolubility of Novel Polyimides
- Overview: Chern et al. (2009) developed a series of new polyimides (PIs) using 4-(4-amino-2-chlorophenyl)-1-(4-aminophenoxy)-2,6-di-tert-butylbenzene. These PIs exhibited low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures (307–456°C). The introduction of asymmetric di-tert-butyl groups and twisted-biphenyl structures effectively increased the interchain distance and decreased the intermolecular interaction, enhancing these properties (Chern, Twu, & Chen, 2009).
Anticancer and Antimicrobial Research
3. Synthesis and Virtual Screening of Anticancer Candidates
- Overview: Ruswanto et al. (2021) synthesized Bis-(4-(Tert-Butyl)-N-(Methylcarbamothioyl) Benzamide)-Iron (III) complex and evaluated its potential as an anticancer candidate. They characterized the complex and performed molecular docking to show its interaction with the ribonucleotide reductase enzyme, indicating its possible effectiveness in cancer treatment (Ruswanto, Wulandari, Mardianingrum, & Cantika, 2021).
4. Synthesis and Antimicrobial Activity
- Overview: Doležal et al. (2010) investigated a series of compounds including 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide for antimycobacterial and antifungal activity. They found significant activity against Mycobacterium tuberculosis and Trichophyton mentagrophytes, a fungal strain, suggesting potential applications in treating bacterial and fungal infections (Doležal, Zítko, Osička, Kuneš, Vejsová, Buchta, Dohnal, Jampílek, & Kráľová, 2010).
Chemical Properties and Applications
5. Theoretical Study of Crystal Structure
- Overview: Panicker et al. (2010) conducted a theoretical study on the crystal structure of 4-chloro-N-(3-chlorophenyl)benzamide. They compared calculated geometrical parameters with experimental XRD structures, finding a good agreement, which is important for understanding the physical and chemical properties of such compounds (Panicker, Varghese, Mary, Krishnakumar, Harikumar, & Raju, 2010).
6. Fluorescence Chemosensor for Ba2+ Ion Detection
- Overview: Ravichandiran et al. (2019) developed a fluorescence chemosensor 4PB, which included a 4-(tert-butyl)-N-(4-((4-((5-oxo-5H-benzo[a]phenoxazin-6-yl)amino)phenyl)sulfonyl)phenyl)benzamide structure. This sensor selectively detected Ba2+ ions and was validated through live cell imaging, demonstrating its potential in biological and chemical sensing applications (Ravichandiran, Subramaniyan, Bella, Johnson, Kim, Shim, & Yoo, 2019).
Safety and Hazards
Propiedades
IUPAC Name |
4-tert-butyl-N-(4-chlorophenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-17(2,3)13-6-4-12(5-7-13)16(20)19-15-10-8-14(18)9-11-15/h4-11H,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSXZIRSQXGVLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-(4-chlorophenyl)-4,6-dioxo-3-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2374361.png)
![N-(3-methoxyphenyl)-2-[[4-(4-methoxyphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2374362.png)


![N-(2,4-dimethoxyphenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2374367.png)
![2-[(3-fluorobenzyl)sulfanyl]-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2374368.png)

![Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2374370.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2374371.png)

